![molecular formula C18H21N3O B7572790 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its biochemical and physiological effects. It was first synthesized in 1978 by the pharmaceutical company Hoffmann-La Roche, and has since been used in a wide range of scientific research applications.
作用机制
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 acts as a selective antagonist of the benzodiazepine binding site on the GABA-A receptor. This binding site is responsible for the actions of benzodiazepines, which include sedation, anxiolysis, and anticonvulsant effects. By blocking this binding site, 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 can reverse the effects of benzodiazepines and has been used to investigate the role of this binding site in the actions of benzodiazepines.
Biochemical and Physiological Effects:
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to produce anxiogenic effects in animal models, and has been used to investigate the role of the GABA-A receptor system in anxiety. It has also been shown to produce anticonvulsant effects in animal models, and has been used to investigate the role of the GABA-A receptor system in epilepsy.
实验室实验的优点和局限性
One advantage of using 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 in lab experiments is that it is a highly selective antagonist of the benzodiazepine binding site on the GABA-A receptor. This allows researchers to investigate the role of this binding site in the actions of benzodiazepines without the confounding effects of other receptor systems. One limitation of using 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 is that it can produce anxiogenic effects in animal models, which may complicate the interpretation of some experiments.
未来方向
There are a number of future directions for research on 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513. One area of interest is the role of the benzodiazepine binding site on the GABA-A receptor in the development of tolerance to benzodiazepines. Another area of interest is the use of 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 in the treatment of anxiety disorders and epilepsy. Finally, there is interest in developing new benzodiazepine antagonists that are more selective and have fewer side effects than 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513.
合成方法
The synthesis of 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 involves a multistep process that starts with the reaction of 2-aminobenzophenone with formaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with methylamine and acetic anhydride to form the benzodiazepine ring system. Finally, the benzodiazepine is reacted with benzoyl chloride to form 4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513.
科学研究应用
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide 15-4513 has been used in a variety of scientific research applications, including studies of the GABA-A receptor system. It has been shown to be a potent antagonist of the benzodiazepine binding site on the GABA-A receptor, and has been used to investigate the role of this binding site in the actions of benzodiazepines.
属性
IUPAC Name |
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-10-11-21(13-16-4-2-3-5-17(16)20)12-14-6-8-15(9-7-14)18(19)22/h2-9H,10-13H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTMZBKJJOKURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。